6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile is a heterocyclic aromatic compound that contains both nitrogen and chlorine atoms in its structure. This compound is known for its unique chemical properties and has been widely used in various scientific research fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile typically involves the reaction of 2,6-dichloropyridine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyridine oxides, while substitution reactions can produce a variety of substituted imidazo[1,2-A]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
3,6-Dichloroimidazo[1,2-A]pyridine: Similar in structure but with different substitution patterns.
6-Chloroimidazo[1,2-A]pyridine: Lacks one chlorine atom compared to this compound.
3-Bromo-6-chloroimidazo[1,2-B]pyridazine: Contains a bromine atom and a different ring structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C8H3Cl2N3 |
---|---|
Molekulargewicht |
212.03 g/mol |
IUPAC-Name |
6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H3Cl2N3/c9-5-1-7(10)8-12-3-6(2-11)13(8)4-5/h1,3-4H |
InChI-Schlüssel |
ASVHMJZXIZMNDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NC=C(N2C=C1Cl)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.